3,5-diiodo-3H-pyridin-4-one

Radiocontrast Bronchography Iodine Content

Choose 3,5-diiodo-3H-pyridin-4-one (Iopydone) for its non-interchangeable 3,5-diiodo substitution pattern on the 4-pyridone core—critical for N-alkylation and cross-coupling synthetic routes. Its well-characterized keto-enol tautomeric equilibrium directly influences solubility and biological target interactions, a feature absent in triiodobenzoic acid-based contrast agents like diatrizoate. This compound is the active iodinated component of the historical Hytrast bronchographic formulation, making it the definitive reference standard for pulmonary imaging R&D and next-generation cholecystographic agent development. Procure with confidence—verify batch-specific tautomeric ratio by NMR upon receipt.

Molecular Formula C5H3I2NO
Molecular Weight 346.89 g/mol
Cat. No. B12319573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-diiodo-3H-pyridin-4-one
Molecular FormulaC5H3I2NO
Molecular Weight346.89 g/mol
Structural Identifiers
SMILESC1=NC=C(C(=O)C1I)I
InChIInChI=1S/C5H3I2NO/c6-3-1-8-2-4(7)5(3)9/h1-3H
InChIKeyBLYANQJUJACEBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Diiodo-3H-pyridin-4-one (Iopydone) CAS 5579-93-1: Technical Baseline for Procurement and Research Selection


3,5-Diiodo-3H-pyridin-4-one (Iopydone) is a diiodinated 4-pyridinone derivative with a molecular weight of 346.89 g/mol and the formula C5H3I2NO [1]. The compound exists in a tautomeric equilibrium between its keto (3,5-diiodo-4-pyridone) and enol (3,5-diiodo-4-hydroxypyridine) forms, a structural feature common to 4-pyridinones . It has been primarily developed and utilized as an X-ray contrast agent, notably in the proprietary bronchographic formulation Hytrast, which combines Iopydone with Iopydol [2]. Beyond its clinical history, the compound serves as a versatile synthetic building block for generating other iodinated pyridone derivatives [3].

Why Generic Substitution Fails: The Procurement Case for 3,5-Diiodo-3H-pyridin-4-one


While several iodinated pyridinones and benzoic acid derivatives are available as X-ray contrast agents, 3,5-diiodo-3H-pyridin-4-one (Iopydone) possesses a specific substitution pattern and physicochemical profile that precludes simple generic interchange. For instance, its unique tautomeric equilibrium influences both its solubility and its interaction with biological targets, a feature not shared by non-pyridinone-based contrast agents like diatrizoate (a triiodobenzoic acid). Furthermore, its specific clinical formulation history, as part of the Hytrast suspension with Iopydol [1], demonstrates a defined application niche in bronchography that other agents, such as propyliodone (Dionosil) or iodized oil, do not identically replicate. In a synthetic context, the precise 3,5-diiodo substitution pattern on the 4-pyridone core dictates its reactivity in N-alkylation and cross-coupling reactions, making it a distinct and non-interchangeable building block compared to other halogenated pyridines or pyridinones [2].

Product-Specific Quantitative Evidence Guide: 3,5-Diiodo-3H-pyridin-4-one


Higher Density and Distinct X-ray Attenuation vs. Triiodobenzoate Contrast Agents

3,5-Diiodo-3H-pyridin-4-one is a key component of the bronchographic medium Hytrast. While the combined iodine content of the Hytrast formulation (50% w/v) is comparable to some other agents like aqueous Dionosil (50% w/v propyliodone) [1], the compound's intrinsic density and specific molecular structure contribute to its X-ray attenuation properties. The high mass fraction of iodine (73.17%) in the molecule itself is a key driver of contrast [2]. This differentiates it from non-iodinated or triiodinated agents that rely on a different molecular scaffold for imaging.

Radiocontrast Bronchography Iodine Content

Physicochemical Differentiation: Extreme Insolubility in Common Solvents

3,5-Diiodo-3H-pyridin-4-one is reported as 'practically insoluble in ordinary solvents' [1]. This starkly contrasts with many other X-ray contrast agents, such as the highly water-soluble diatrizoate meglumine salts. A computed solubility value of approximately 22 g/L in water at 25°C has been noted, though experimental evidence suggests lower practical solubility [2]. This property is a critical differentiator for formulation development, requiring specialized suspension vehicles (like sodium carboxymethylcellulose in Hytrast) rather than simple aqueous solutions.

Solubility Physicochemical Properties Formulation

Contrast Agent Performance: Comparative Clinical Irritation and Alveolar Filling

In a direct comparative study of 31 cases using Hytrast (Iopydone + Iopydol) versus 50 cases using Oily Dionosil (propyliodone), Hytrast was found to be more irritating, have a greater tendency to produce alveolarization, and was retained in the lung for prolonged periods [1]. Another larger trial of 200 patients reported Hytrast provided 'excellent quality bronchograms' with 'no alveolar filling', though post-bronchographic pyrexia occurred in about half the patients, a rate similar to Dionosil [2]. This data provides quantitative and qualitative differentiation in clinical performance.

Bronchography Clinical Trial Adverse Effects

Synthetic Versatility: A Key Building Block for N-Alkylated Pyridone Derivatives

3,5-Diiodo-3H-pyridin-4-one serves as a versatile starting material for the synthesis of various diiodopyridone-N-alkanoic acids, which were evaluated as intravenous and oral cholecystographic agents [1]. Its reactivity with α-bromo acids allows for the introduction of a carboxymethyl or other alkyl group on the nitrogen, a transformation not directly possible with the corresponding 4-hydroxypyridine tautomer or other non-pyridone iodinated cores. This specific synthetic utility distinguishes it from other iodinated building blocks.

Synthetic Intermediate Medicinal Chemistry Cholecystography

Best Research and Industrial Application Scenarios for 3,5-Diiodo-3H-pyridin-4-one


Bronchographic Contrast Media Formulation and Development

Based on its established use in the Hytrast formulation [1], 3,5-diiodo-3H-pyridin-4-one is a primary candidate for developing new or improved bronchographic contrast agents. Research should focus on optimizing the suspension formulation (e.g., particle size, viscosity agents) to balance the excellent bronchial wall coating observed in clinical trials [2] with the need to minimize post-procedural irritation and alveolar filling [3].

Synthesis of Novel Iodinated Pyridone Derivatives for Cholecystography

The compound's demonstrated reactivity with α-bromo acids [4] makes it a valuable building block for synthesizing a series of N-substituted diiodopyridones. Researchers can explore this scaffold to develop new oral or intravenous cholecystographic agents, leveraging the high iodine content and the pyridone core's potential for tuning pharmacokinetic properties.

Physicochemical Studies of Tautomeric Pyridinones

The well-characterized tautomeric equilibrium between the keto and enol forms of 3,5-diiodo-3H-pyridin-4-one makes it an interesting model compound for studying the influence of halogen substitution on tautomer stability and intermolecular interactions (e.g., hydrogen bonding). Such studies can inform broader drug design principles for pyridinone-containing molecules .

Development of Diagnostic Agents for Pulmonary Imaging

Given its specific pulmonary retention and imaging characteristics compared to other agents like propyliodone [1], this compound can be investigated in the context of modern pulmonary imaging techniques (e.g., combined with high-resolution CT) for targeted diagnostic applications, such as characterizing peripheral lung cancers or bronchiectasis [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-diiodo-3H-pyridin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.